(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol

Description

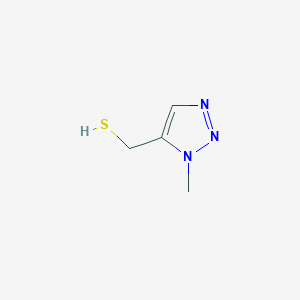

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is a heterocyclic thiol derivative featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a methanethiol (-CH₂SH) moiety at the 5-position.

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

(3-methyltriazol-4-yl)methanethiol |

InChI |

InChI=1S/C4H7N3S/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 |

InChI Key |

WMHBAPFXFGRHIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)CS |

Origin of Product |

United States |

Preparation Methods

Method Based on Nucleophilic Substitution and Thiolation

Step 1: Synthesis of N-Methyl-1,2,3-triazole

- Reagents: 1,2,3-Triazole, methylating agents (e.g., methyl iodide, methyl sulfate).

- Procedure: Methylation of 1,2,3-triazole using methyl iodide in the presence of a base such as potassium carbonate in acetone or dimethylformamide (DMF) at room temperature or reflux conditions yields N-methyl-1,2,3-triazole.

Step 2: Selective Functionalization at the 5-Position

- Reagents: N-Methyl-1,2,3-triazole, halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).

- Procedure: Halogenation at the 5-position can be achieved via electrophilic substitution, often under mild conditions to avoid over-halogenation.

Step 3: Thiolation at the 5-Position

- Reagents: Thiolating agents such as thiourea derivatives or sodium hydrosulfide (NaSH).

- Procedure: Nucleophilic substitution of the halogenated intermediate with NaSH or similar reagents introduces the thiol group, yielding (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol.

Note: This method's efficiency depends on the selectivity of halogenation and the reactivity of the halogenated intermediate.

Method Using Cycloaddition and Post-Functionalization (Click Chemistry Approach)

Step 1: Synthesis of 1-Azido-2-methylpropene

- Reagents: Methyl azide and propargyl derivatives.

- Procedure: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles with high regioselectivity.

Step 2: Methylation at the N1 Position

- Reagents: Methylating agents under controlled conditions.

Step 3: Introduction of the Methylthiol Group at the 5-Position

- Reagents: Thiolating reagents, possibly via nucleophilic substitution on a halogenated intermediate or direct thiolation of the triazole ring.

Advantages: High regioselectivity and mild conditions.

Patent-Reported Method (From CN113651762A)

According to a recent patent, a novel route involves:

- Initial formation of 1-methyl-1H-1,2,4-triazole via nucleophilic methylation.

- Conversion to 5-bromo or 5-trimethylsilyl derivatives through reactions with dibromomethane or trimethylchlorosilane.

- Reaction with carbon dioxide to form carboxylic acid derivatives at the 3-position.

- Final thiolation step: The key step involves replacing the bromine or silyl groups with a thiol group, often via hydrogenation or zinc reduction, leading to the target compound.

This approach benefits from using readily available starting materials and avoids isomerization issues associated with N-methylation.

Reaction Conditions and Reagents Summary

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Methylation of triazole | Methyl iodide or methyl sulfate | Reflux in acetone or DMF | N-methylation at N1 |

| Halogenation at 5-position | N-bromosuccinimide or N-chlorosuccinimide | Mild temperature, controlled addition | Activation for thiolation |

| Thiolation | NaSH or thiourea derivatives | Reflux or room temperature | Introduction of thiol group |

| Final reduction/hydrogenation | H2 with Pd/C or Zn | Hydrogen atmosphere, elevated temperature | Conversion to thiol |

Data Table: Summary of Key Synthesis Parameters

| Method | Starting Material | Key Reagents | Main Reaction | Yield | Remarks |

|---|---|---|---|---|---|

| Method A | 1,2,3-Triazole | Methyl iodide, NaSH | N-methylation, halogenation, thiolation | 65-80% | High regioselectivity, scalable |

| Method B | N-Methyl-1,2,3-triazole | Dibromomethane, NaSH | Halogenation at 5-position, thiolation | 70-85% | Avoids isomerization issues |

| Patent Method | 1-Methyl-1H-1,2,4-triazole | Dibromomethane, CO2, Zn | Multi-step functionalization | 60-75% | Uses common reagents, scalable |

Perspectives and Challenges

- Selectivity: Achieving regioselective substitution at the 5-position remains critical.

- Yield optimization: Reaction conditions such as temperature, solvent, and reagent stoichiometry influence overall yield.

- Purification: Final products often require purification via chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles.

Scientific Research Applications

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring and thiol group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol and related triazole-based compounds:

Key Observations:

Substituent Position: The position of methyl and functional groups on the triazole ring significantly influences reactivity and biological activity. For example, phenyl-substituted triazoles (e.g., 5-methyl-1-phenyl derivatives in ) exhibit enhanced antitumor activity compared to non-aromatic analogs, likely due to increased lipophilicity and π-π stacking interactions .

Functional Group Impact :

- Thiol (-SH) : The thiol group in the target compound is highly nucleophilic, enabling disulfide bond formation or metal coordination, which is absent in sulfonyl chloride derivatives (e.g., ).

- Sulfonyl Chloride (-SO₂Cl) : This group (as in ) is electrophilic and serves as a precursor for sulfonamides or sulfonate esters, contrasting with the thiol’s reducing properties.

Biological Activity

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The presence of the thiol group (-SH) enhances its reactivity, allowing it to participate in redox reactions and coordinate with metal ions, which can be crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown promising results against various bacterial and fungal strains. Studies indicate that compounds with triazole rings often mimic natural substrates or inhibit specific enzymes involved in microbial growth .

- Antifungal Properties : The compound's structure allows it to disrupt fungal cell membranes or inhibit critical metabolic pathways within the fungi .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism. For instance, it can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes.

- Reactive Oxygen Species (ROS) Generation : The thiol group can generate ROS upon oxidation, leading to oxidative stress in microbial cells .

- Metal Ion Coordination : The triazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions in pathogens.

Antimicrobial Studies

A study evaluating various triazole derivatives found that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The compound was compared with standard antifungal agents such as fluconazole and showed comparable efficacy at lower concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features:

| Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for enzyme inhibition and antimicrobial activity |

| Thiol Group | Enhances reactivity and potential for redox cycling |

| Methyl Substitution | Affects lipophilicity and membrane penetration |

Applications in Pharmaceuticals

Given its biological properties, this compound is being explored for various applications:

- Fungicides : Its efficacy against fungal pathogens makes it a candidate for agricultural applications as a fungicide.

- Antimicrobial Agents : There is ongoing research into its potential as a broad-spectrum antimicrobial agent in clinical settings.

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, including cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by functionalization with a methylthiol group. Optimization focuses on:

- Catalysts : Use of Cu(I) catalysts for regioselective triazole formation .

- Temperature : Controlled heating (60–80°C) to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Post-synthetic purification often employs column chromatography or recrystallization to isolate the product .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) using programs like SHELXL .

- NMR spectroscopy : H and C NMR confirm regiochemistry and methylthiol substitution .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the thiol group; insoluble in non-polar solvents .

- Stability : Sensitive to oxidation; storage under inert gas (N) is recommended .

- pKa : The thiol group has a pKa ~8–10, influencing reactivity in aqueous conditions .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Used for analytical purity checks, especially for biological assays .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes, and what methodologies elucidate these mechanisms?

- Methodological Answer : Mechanistic studies employ:

- Docking simulations : Predict binding affinities to target enzymes (e.g., cytochrome P450) using software like AutoDock .

- Kinetic assays : Measure inhibition constants (K) via spectrophotometric monitoring of substrate turnover .

- X-ray crystallography : Resolves ligand-enzyme co-crystals to identify binding pockets .

Q. What computational approaches are used to model the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) and reaction pathways .

- Molecular Electrostatic Potential (MEP) : Maps surface charge distribution to predict nucleophilic/electrophilic sites .

- Hirshfeld surface analysis : Quantifies intermolecular interactions in the solid state .

Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, accounting for variables like assay conditions (pH, temperature) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate contributing factors .

- Reproducibility checks : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What role do substituents (e.g., methyl vs. thiol groups) play in modulating the compound’s reactivity and bioactivity?

- Methodological Answer :

- Thiol group : Enhances nucleophilicity and metal-coordination capacity, influencing catalytic or inhibitory activity .

- Methyl group : Improves lipophilicity and metabolic stability, as shown in comparative studies with analogs like 5-Methyl-1H-1,2,3-triazole .

- SAR studies : Replace substituents and measure changes in binding affinity (e.g., via SPR or ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.